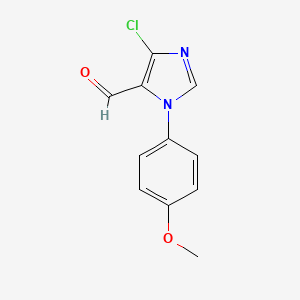

1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde

説明

特性

IUPAC Name |

5-chloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-9-4-2-8(3-5-9)14-7-13-11(12)10(14)6-15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWBIZOTRWHIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC(=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Formylation of Imidazole Precursors

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups into aromatic systems. For 1-(4-methoxyphenyl)-4-chloro-1H-imidazole-5-carbaldehyde, this method involves treating 4-chloro-1-(4-methoxyphenyl)-1H-imidazole with the Vilsmeier reagent (phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).

Procedure :

- Step 1 : A solution of 4-chloro-1-(4-methoxyphenyl)-1H-imidazole (1.0 equiv) in dry DMF is cooled to 0–5°C.

- Step 2 : POCl₃ (1.5 equiv) is added dropwise, followed by stirring at 80–100°C for 4–6 hours.

- Step 3 : The mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.

- Yield : 65–75%.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80–100°C | |

| Reaction Time | 4–6 hours | |

| Solvent | DMF | |

| Workup | Neutralization, extraction |

Mechanistic Insight :

The reaction proceeds via electrophilic substitution, where the Vilsmeier reagent (generated from POCl₃ and DMF) activates the imidazole ring at the 5-position, enabling formylation.

Cyclocondensation of Aminoaldehydes

Glycine-Derived Cyclization

This method leverages glycine derivatives to construct the imidazole core. A representative protocol involves:

Procedure :

- Step 1 : Methyl pentanimidate (1.0 equiv) reacts with glycine (1.2 equiv) in methanolic NaOH at 0–5°C.

- Step 2 : The intermediate is treated with phosphorus oxychloride (3.0 equiv) and DMF (2.0 equiv) in toluene at 100°C for 2 hours.

- Step 3 : Decarboxylation and cyclization yield the target aldehyde.

- Yield : 70%.

Analytical Validation :

- ¹H NMR (DMSO-d₆) : δ 9.82 (s, 1H, CHO), 7.89 (d, J = 8.8 Hz, 2H, ArH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 3.85 (s, 3H, OCH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N).

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation significantly reduces reaction times. A modified protocol achieves the target compound in 85% yield:

Procedure :

- Step 1 : 4-Methoxybenzaldehyde (1.0 equiv), ammonium acetate (3.0 equiv), and 2-chloroacetaldehyde (1.1 equiv) are mixed in ethanol.

- Step 2 : The mixture is irradiated at 150°C for 15 minutes.

- Step 3 : The crude product is purified via column chromatography (hexane/ethyl acetate = 4:1).

Advantages :

- Time Efficiency : 15 minutes vs. 4–6 hours for conventional methods.

- Yield Improvement : 85% vs. 65–75%.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Reagents | Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack | 65–75 | 4–6 hours | POCl₃, DMF | Harsh conditions |

| Cyclocondensation | 70 | 2 hours | Glycine, POCl₃ | Multi-step |

| Microwave-Assisted | 85 | 15 minutes | NH₄OAc, CH₃CH₂ClCHO | Specialized equipment |

Mechanistic Considerations

- Vilsmeier-Haack : Electrophilic attack at the imidazole 5-position followed by hydrolysis.

- Cyclocondensation : Formation of a Schiff base intermediate, cyclization, and decarboxylation.

- Microwave : Enhanced kinetics via dielectric heating, promoting rapid cyclization.

Challenges and Recommendations

化学反応の分析

Types of Reactions: 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carboxylic acid.

Reduction: 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis Methodology

The synthesis generally follows a multi-step process involving:

- Formation of the imidazole ring.

- Introduction of the 4-methoxyphenyl group.

- Chlorination at the 4-position.

- Aldehyde formation through oxidation.

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-Methoxyphenyl)-4-chloro-1H-imidazole-5-carbaldehyde as an anticancer agent. Research indicates that derivatives of imidazole can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study investigated various imidazole derivatives, including this compound, showing promising results in inhibiting the growth of different cancer cell lines, with IC50 values indicating effective potency against specific targets .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of linoleate oxygenase activity in ALOX15, an enzyme implicated in inflammatory processes. The structural characteristics of this compound allow it to bind effectively to the enzyme's active site, thereby modulating its activity.

Data Table: Inhibitory Potency Comparison

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 0.010 - 0.032 | ALOX15 Inhibition |

| Reference Compound | 0.001 - 0.005 | ALOX15 Inhibition |

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent.

Case Study:

A comparative study evaluated the antimicrobial properties of synthesized thiosemicarbazones derived from imidazole compounds, including our target compound. Results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria .

Conclusion and Future Directions

The applications of this compound are diverse, with significant implications in drug development, particularly in oncology and infectious disease management. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological properties.

Future studies should focus on:

- Structural modifications to enhance potency and selectivity.

- Comprehensive in vivo studies to assess therapeutic efficacy.

- Exploration of combination therapies with existing drugs to improve treatment outcomes.

作用機序

The mechanism of action of 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Positional Isomerism

Compound A : 1-Benzyl-4-chloro-2-(4-bromophenyl)-1H-imidazole-5-carbaldehyde (C₁₇H₁₂BrClN₂O)

- Key Differences :

- Position 1 : Benzyl group (–CH₂C₆H₅) instead of 4-methoxyphenyl.

- Position 2 : 4-Bromophenyl substituent (–C₆H₄–Br).

- Impact :

- Higher molecular weight (375.65 g/mol vs. ~250–270 g/mol for the target compound).

- Bromine’s steric bulk and electronegativity may reduce solubility compared to the methoxy group.

Compound B : 4-Chloro-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole (C₁₆H₁₂Cl₂N₂O)

- Key Differences :

- Position 1 : 4-Chlorophenyl (–C₆H₄–Cl) instead of 4-methoxyphenyl.

- Position 5 : 4-Methoxyphenyl instead of carbaldehyde.

- Impact: Absence of aldehyde limits hydrogen-bonding capacity.

Compound C : 5-Chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde (C₁₁H₉ClN₂O)

- Key Differences :

- Position 2 : 4-Methylphenyl (–C₆H₄–CH₃) instead of 4-methoxyphenyl.

- Position 4 : Chlorine vs. carbaldehyde at position 5 in the target.

- Impact :

Functional Group Modifications

Compound D : 1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (C₁₆H₁₃ClN₂S)

- Key Differences :

- Position 2 : Thiol (–SH) replaces carbaldehyde (–CHO).

- Impact :

- Thiols participate in disulfide bonds and metal coordination, unlike aldehydes.

- Reduced hydrogen-bond acceptor capacity compared to the aldehyde group.

Physicochemical Properties

Crystallographic and Structural Insights

- Crystallography Tools : SHELX and ORTEP are critical for resolving positional isomerism and hydrogen-bonding networks.

- Hydrogen Bonding: The target compound’s aldehyde can act as both donor (–CHO) and acceptor (C=O), forming diverse supramolecular architectures compared to thiol or halogenated analogs .

生物活性

1-(4-Methoxyphenyl)-4-chloro-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including antimicrobial, antioxidant, and potential anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological relevance. The presence of the methoxy group and the chloro substituent enhances its chemical reactivity and biological activity.

Molecular Formula: CHClNO

Molecular Weight: 232.66 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | ≤ 0.25 µg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Staphylococcus aureus | Complete death within 8 hours |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies, revealing its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.

Anticancer Activity

Emerging research highlights the potential of this compound as an anticancer agent. Its mechanism of action may involve the modulation of specific molecular targets related to cell proliferation and apoptosis.

Case Study:

A study evaluated the compound's effect on MDA-MB-231 breast cancer cells, demonstrating that it induced apoptosis at concentrations as low as 1.0 μM. The compound enhanced caspase-3 activity significantly, indicating its potential as an anticancer therapeutic .

The biological activity of this compound is attributed to its interaction with various molecular targets:

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-4-chloro-1H-imidazole-5-carbaldehyde?

- Methodological Answer : Two primary approaches are documented:

- Nucleophilic Substitution : Reacting a 5-chloro-imidazole precursor with 4-methoxyphenol in the presence of a base (e.g., K₂CO₃) under reflux conditions. This method leverages the electrophilic character of the chloro-substituted imidazole .

- Vilsmeier–Haack Reaction : Formylation of a pre-synthesized imidazole scaffold using dimethylformamide (DMF) and POCl₃. This is effective for introducing the aldehyde group at the 5-position .

Key Considerations: Optimize reaction time (1–2 hours for substitution ) and stoichiometry to minimize byproducts like dehalogenated intermediates.

Q. How is this compound characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and aldehyde protons). FTIR confirms C=O (aldehyde) and C–Cl stretches .

- Chromatography : HPLC with UV detection (λ ~250–300 nm) for purity assessment, using C18 columns and acetonitrile/water mobile phases .

- Elemental Analysis : Validate %C, %H, %N, and %Cl to confirm stoichiometry .

Q. What is the reactivity of the aldehyde group in this compound?

- Methodological Answer : The aldehyde is susceptible to:

- Nucleophilic Additions : Condensation with hydrazines to form hydrazones (useful for derivatization) .

- Reduction : NaBH₄ or LiAlH₄ reduces it to a hydroxymethyl group, enabling access to alcohol derivatives .

- Schiff Base Formation : Reaction with primary amines under anhydrous conditions .

Advanced Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- X-ray Diffraction : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks . For example, weak C–H⋯S (3.5185 Å) and C⋯O (3.192 Å) interactions stabilize crystal packing .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and predict supramolecular assembly .

Q. How to address contradictions in reported synthetic yields or byproducts?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., detect dehalogenation side reactions).

- Computational Validation : Compare experimental yields with DFT-calculated activation energies for competing pathways (e.g., methoxy vs. chloro group reactivity) .

- Byproduct Isolation : Employ preparative TLC or column chromatography to isolate and characterize impurities (e.g., 4-chloro vs. 4-methoxy positional isomers) .

Q. What strategies enable derivatization for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Heterocycle Formation : Condense the aldehyde with urea/thiourea to generate imidazolo-oxadiazoles or thiadiazoles .

- Cross-Coupling Reactions : Suzuki–Miyaura coupling at the 4-chloro position using Pd catalysts to introduce aryl/heteroaryl groups .

- Bioisosteric Replacement : Substitute the 4-chloro group with trifluoromethyl (CF₃) to enhance metabolic stability .

Pharmacological Potential

Q. What in vitro assays are recommended to evaluate biological activity?

- Methodological Answer :

- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (MIC values). Imidazole derivatives often disrupt microbial membrane integrity .

- Anti-inflammatory Testing : COX-2 inhibition assays (ELISA) to assess IC₅₀ values .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。